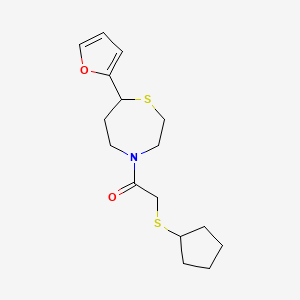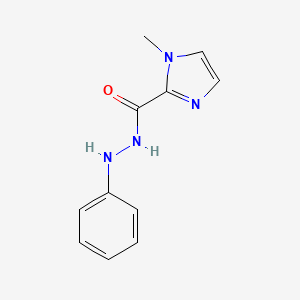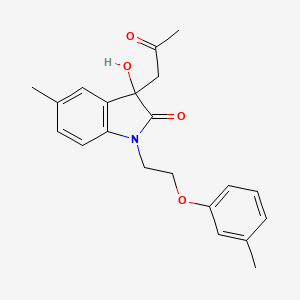
3-(Triazol-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Triazol-1-yl)azetidine-1-carboxamide” is a compound with the CAS Number: 1866616-59-2 . It has a molecular weight of 167.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N5O/c7-6 (12)10-3-5 (4-10)11-2-1-8-9-11/h1-2,5H,3-4H2, (H2,7,12) . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The compound is part of the 1,2,3-triazole derivatives, which are known for their various biological activities . The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 167.17 .Aplicaciones Científicas De Investigación
Antiviral Agents
1,2,3-triazole derivatives, such as 3-(Triazol-1-yl)azetidine-1-carboxamide, have been studied for their potential as antiviral agents . They have shown promise in disrupting the replication cycle of viruses, which could make it easier for the body to eliminate the virus .
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They have been used in the development of various pharmaceuticals due to their high chemical stability and ability to form hydrogen bonds .
Organic Synthesis
These compounds have also been used in organic synthesis . Their structural characteristics enable them to act as linker units between two active molecules or as bioisostere of different functional groups .
Polymer Chemistry
1,2,3-triazoles have been used in polymer chemistry . Their ability to form stable structures makes them suitable for creating complex polymers .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles have been used due to their ability to form hydrogen bonds and bipolar interactions . This allows them to interact with biomolecular targets and improve solubility .
Bioconjugation
1,2,3-triazoles have been used in bioconjugation . This involves attaching a small molecule, such as a drug or a fluorescent dye, to a biomolecule for the purpose of studying or manipulating the function of the biomolecule .
Chemical Biology
In chemical biology, 1,2,3-triazoles have been used for their ability to mimic the structure and function of natural biomolecules . This makes them useful tools for studying biological systems .
Fluorescent Imaging
1,2,3-triazoles have been used in fluorescent imaging . They can be attached to biomolecules to make them visible under a fluorescence microscope, which is useful for studying the structure and function of cells .
Mecanismo De Acción
Target of Action
3-(Triazol-1-yl)azetidine-1-carboxamide, also known as EN300-7539081, is a member of the azetidine family of compounds
Mode of Action
. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation. Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
Pharmacokinetics
, which could potentially influence its absorption and distribution.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
1,2,3-triazoles have attracted significant interest in medicinal chemistry for their various biological activities and diverse properties . The development of novel effective antiviral agents is urgently needed . This review aims to outline the advances in the application of 1,2,3-triazole derivatives as antiviral agents .
Propiedades
IUPAC Name |
3-(triazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-6(12)10-3-5(4-10)11-2-1-8-9-11/h1-2,5H,3-4H2,(H2,7,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNRAUQJMLHVPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)N2C=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Triazol-1-yl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2399169.png)
![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)
![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)




![3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2399184.png)


![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)

![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)